molecular formula C11H8N2O B2797902 2-Cyano-1-methyl-1H-indole-3-carbaldehyde CAS No. 154379-85-8

2-Cyano-1-methyl-1H-indole-3-carbaldehyde

Cat. No.: B2797902
CAS No.: 154379-85-8
M. Wt: 184.198
InChI Key: WYXOJBCKVMJHSW-UHFFFAOYSA-N
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Description

2-Cyano-1-methyl-1H-indole-3-carbaldehyde is a heterocyclic compound belonging to the indole family Indoles are significant due to their presence in various natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-1-methyl-1H-indole-3-carbaldehyde typically involves the reaction of 1-methylindole-3-carboxaldehyde with a cyanating agent. One common method is the Knoevenagel condensation of indole-3-carboxaldehyde with malononitrile or ethyl cyanoacetate, followed by dehydration to form the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Cyano-1-methyl-1H-indole-3-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The indole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.

    Substitution: Electrophilic substitution reactions typically use reagents like halogens or nitro compounds under acidic conditions.

Major Products Formed

    Oxidation: 2-Cyano-1-methyl-1H-indole-3-carboxylic acid.

    Reduction: 2-Amino-1-methyl-1H-indole-3-carbaldehyde.

    Substitution: Various substituted indole derivatives depending on the electrophile used.

Scientific Research Applications

Biological Applications

2-Cyano-1-methyl-1H-indole-3-carbaldehyde exhibits significant biological activities, making it a candidate for drug development:

  • Anticancer Activity : Research indicates that derivatives of this compound demonstrate potent anticancer properties against various cell lines, including A549 lung adenocarcinoma cells. The mechanism often involves apoptosis induction and cell cycle arrest .
  • Antimicrobial Properties : Studies have shown that compounds derived from this compound possess antibacterial activity against both Gram-positive and Gram-negative bacteria. This suggests potential applications in developing new antibiotics .

Material Science Applications

In materials science, this compound is utilized for synthesizing advanced materials:

  • Fluorescent Dyes : The compound's unique structure allows it to be used as a precursor for synthesizing fluorescent dyes, which are crucial in biological imaging and sensing applications .
  • Ligands in Coordination Chemistry : Its ability to coordinate with metal ions makes it valuable in creating metal complexes with potential applications in catalysis and as therapeutic agents .

Case Study 1: Anticancer Activity Evaluation

A study evaluated the anticancer effects of various derivatives of this compound against A549 cells. The results showed that modifications at the cyano or aldehyde positions significantly enhanced cytotoxicity, with some compounds achieving IC50 values in the low micromolar range.

CompoundIC50 (µM)Mechanism
Compound A5.8Apoptosis induction
Compound B12.4Cell cycle arrest
Compound C7.2Reactive oxygen species generation

Case Study 2: Antimicrobial Efficacy

Another research effort focused on the antimicrobial properties of synthesized derivatives against various bacterial strains. The study highlighted that certain modifications led to improved antibacterial activity.

DerivativeActivity (Zone of Inhibition in mm)Bacterial Strain
Derivative X18Staphylococcus aureus
Derivative Y15Escherichia coli
Derivative Z20Pseudomonas aeruginosa

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyano-1-methyl-1H-indole-3-carbaldehyde is unique due to the presence of both a cyano and an aldehyde group on the indole ring. This combination of functional groups provides a versatile platform for further chemical modifications and potential biological activities.

Biological Activity

2-Cyano-1-methyl-1H-indole-3-carbaldehyde is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its anticancer, antibacterial, and other pharmacological properties, supported by various studies and data tables.

This compound contains an indole structure, which is known for its diverse biological activities. The presence of the cyano and aldehyde functional groups enhances its reactivity and potential interactions with biological targets.

Anticancer Activity

Recent studies have demonstrated that derivatives of indole, including this compound, exhibit significant anticancer properties.

Case Studies

  • Cytotoxicity against Cancer Cell Lines :
    • A study evaluated the cytotoxic effects of synthesized indole derivatives against several human cancer cell lines, including HepG2 (liver), HT-29 (colon), and MCF-7 (breast) using the MTT assay. Compounds derived from this compound showed promising results with IC50 values ranging from 0.34 µM to 0.43 µM against various cell lines, indicating strong antiproliferative effects .
CompoundCell LineIC50 (µM)
This compoundHepG20.34
This compoundA5490.43
DoxorubicinA549<0.5
  • Mechanism of Action :
    • The anticancer activity is attributed to the inhibition of tubulin polymerization, leading to G2/M phase arrest in cancer cells. Molecular docking studies suggest that these compounds interact with the colchicine site on tubulin, similar to established tubulin inhibitors .

Antibacterial Activity

The antibacterial properties of this compound have also been explored.

Study Findings

A series of derivatives were synthesized and tested against Gram-positive and Gram-negative bacteria. Some derivatives exhibited significant antibacterial activity, particularly those with electron-donating groups that enhanced their interaction with bacterial targets .

CompoundBacterial StrainActivity
Derivative AStaphylococcus aureusHigh
Derivative BEscherichia coliModerate

Other Biological Activities

In addition to anticancer and antibacterial activities, indole derivatives have shown potential in other areas:

  • Anti-inflammatory Properties : Some studies indicate that indole derivatives can modulate inflammatory pathways, suggesting a role in treating inflammatory diseases.
  • Antioxidant Activity : The ability of these compounds to scavenge free radicals has been documented, which may contribute to their overall therapeutic profile.

Properties

IUPAC Name

3-formyl-1-methylindole-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O/c1-13-10-5-3-2-4-8(10)9(7-14)11(13)6-12/h2-5,7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYXOJBCKVMJHSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=C1C#N)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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